molecular formula C23H21N3O4 B2914362 2-(1-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid CAS No. 1343748-35-5

2-(1-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid

Cat. No.: B2914362
CAS No.: 1343748-35-5
M. Wt: 403.438
InChI Key: NEHZHTRJWKQNFS-UHFFFAOYSA-N
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Description

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutyl)-1H-imidazole-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group , which is commonly used in peptide synthesis for temporary protection of the amino group . .

Mode of Action

Without specific information on the biological target, the exact mode of action of this compound is difficult to determine. Fmoc groups are typically removed under basic conditions, revealing the protected amino group . This could potentially lead to interactions with proteins or enzymes in the body.

Biochemical Pathways

As a derivative of fmoc, it may be involved in peptide synthesis or modification pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the removal of the Fmoc group typically requires basic conditions . Therefore, the compound’s activity could be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutyl)-1H-imidazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Fmoc-protected amino acid: This step involves the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Cyclobutyl ring formation: The cyclobutyl ring is introduced through a cyclization reaction, often involving a cyclobutyl halide and a suitable nucleophile.

    Imidazole ring formation: The imidazole ring is formed through a condensation reaction involving an aldehyde and an amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactions: Large reactors are used to carry out the reactions in batches.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

    Quality control: The final product is subjected to rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutyl)acetic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
  • (1R,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid

Uniqueness

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutyl)-1H-imidazole-4-carboxylic acid is unique due to its combination of a cyclobutyl ring and an imidazole ring, which provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-1H-imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c27-20(28)19-12-24-21(25-19)23(10-5-11-23)26-22(29)30-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,12,18H,5,10-11,13H2,(H,24,25)(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHZHTRJWKQNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=C(N2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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